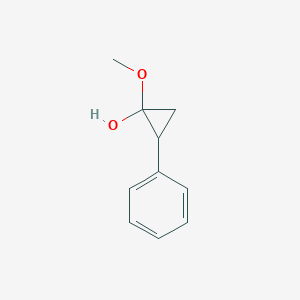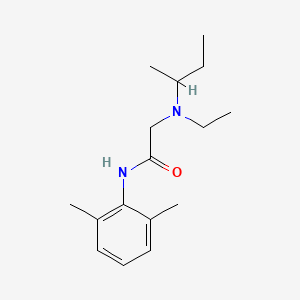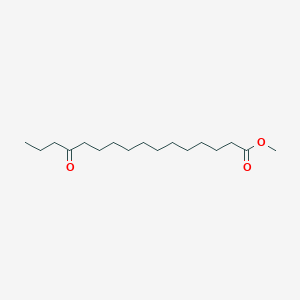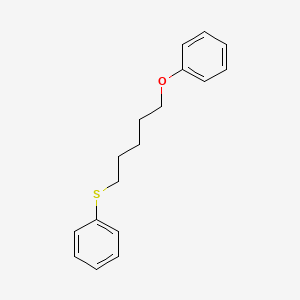![molecular formula C16H20Cl2N2 B14610662 1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole CAS No. 61019-52-1](/img/structure/B14610662.png)
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichlorophenylacetonitrile with heptanal in the presence of ammonium acetate and a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating infections and other diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole involves the inhibition of specific enzymes or receptors in target organisms. For example, in antifungal applications, it inhibits the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Sertaconazole: Another imidazole derivative with antifungal properties.
Clotrimazole: A widely used antifungal agent.
Ketoconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity compared to other imidazole derivatives .
Propiedades
Número CAS |
61019-52-1 |
|---|---|
Fórmula molecular |
C16H20Cl2N2 |
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
1-[3-(2,4-dichlorophenyl)heptan-2-yl]imidazole |
InChI |
InChI=1S/C16H20Cl2N2/c1-3-4-5-14(12(2)20-9-8-19-11-20)15-7-6-13(17)10-16(15)18/h6-12,14H,3-5H2,1-2H3 |
Clave InChI |
LYOAVEKOCDKONZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=C(C=C(C=C1)Cl)Cl)C(C)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)




![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)


![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
![[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B14610624.png)



